Ethyl 4-((2-(2-methoxybenzamido)phenyl)amino)-4-oxobutanoate
CAS No.: 1207017-12-6
Cat. No.: VC7619485
Molecular Formula: C20H22N2O5
Molecular Weight: 370.405
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207017-12-6 |
|---|---|
| Molecular Formula | C20H22N2O5 |
| Molecular Weight | 370.405 |
| IUPAC Name | ethyl 4-[2-[(2-methoxybenzoyl)amino]anilino]-4-oxobutanoate |
| Standard InChI | InChI=1S/C20H22N2O5/c1-3-27-19(24)13-12-18(23)21-15-9-5-6-10-16(15)22-20(25)14-8-4-7-11-17(14)26-2/h4-11H,3,12-13H2,1-2H3,(H,21,23)(H,22,25) |
| Standard InChI Key | TXHWDIACUMWTQG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a central 4-oxobutanoate backbone esterified with an ethyl group. The amide linkage connects a 2-methoxybenzamido moiety to an aniline-derived phenyl ring. Key functional groups include:
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Ethyl ester: Enhances solubility in organic solvents and serves as a leaving group in nucleophilic substitutions.
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Amide bond: Provides rigidity and participates in hydrogen bonding, influencing biological interactions.
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Methoxy-substituted phenyl ring: Modulates electronic effects and steric bulk, potentially affecting pharmacokinetic properties .
The IUPAC name, ethyl 4-[2-[(2-methoxybenzoyl)amino]anilino]-4-oxobutanoate, reflects this arrangement.
Spectroscopic and Physical Data
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SMILES: CCOC(=O)CCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC.
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InChIKey: TXHWDIACUMWTQG-UHFFFAOYSA-N.
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Crystallography: While no crystal data exists for this specific compound, analogous structures (e.g., ethyl 2-amino-4-(cyanophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate) exhibit monoclinic systems with twisted 4-hydropyran rings, suggesting potential non-planarity in the 4-oxobutanoate core .
Synthesis and Reaction Pathways
Multi-Step Synthesis
The synthesis involves sequential amidation and esterification steps:
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Amide Formation: 2-Aminophenylamine reacts with 2-methoxybenzoyl chloride to yield 2-(2-methoxybenzamido)aniline.
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Esterification: The intermediate undergoes coupling with ethyl 4-chloro-4-oxobutanoate in the presence of a base (e.g., DMAP) .
Reaction conditions typically require anhydrous solvents (e.g., DMF or THF) and temperatures of 25–35°C over 2–5 days .
Catalytic and Solvent Considerations
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Catalysts: Proline derivatives or 4-acetamidophenyl triflimide (AITF) enhance amide bond formation efficiency .
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Solvents: Ethanol or dichloromethane optimizes yield (up to 67.6% in analogous reactions) .
Structural variations significantly alter biological activity. For instance, the piperazinomethyl group in enhances blood-brain barrier penetration, whereas the cyanophenyl group in confers antiproliferative effects .
Research Gaps and Future Directions
Unexplored Pharmacological Profiles
Despite its synthetic utility, in vitro or in vivo data for Ethyl 4-((2-(2-methoxybenzamido)phenyl)amino)-4-oxobutanoate remain scarce. Priority areas include:
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Kinase Inhibition Assays: Testing against EGFR or VEGFR families given structural similarities to known inhibitors.
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ADMET Studies: Evaluating metabolic stability and toxicity profiles.
Synthetic Modifications
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